7,7-Dimethylspiro[4.5]decane-1,4-dione
Description
7,7-Dimethylspiro[4.5]decane-1,4-dione is a spirocyclic diketone characterized by a fused cyclopentane-cyclohexane system with two ketone groups at positions 1 and 4 and two methyl substituents at position 6. Its spiro architecture imparts unique steric and electronic properties, making it a scaffold of interest in synthetic chemistry and drug design.
Properties
CAS No. |
156968-57-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
9,9-dimethylspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(12)14/h3-8H2,1-2H3 |
InChI Key |
WILVGFZBSAMEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)C(=O)CCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylspiro[4.5]decane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone precursor with a suitable base to induce cyclization and form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 7,7-Dimethylspiro[4.5]decane-1,4-dione may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective production method suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
7,7-Dimethylspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,7-Dimethylspiro[4.5]decane-1,4-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The spirocyclic structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Spiro[4.5]decane-1,4-dione (Unsubstituted Parent Compound)
Diazaspiro[4.5]decane-diones
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., Compounds 5a–c)
- Structure : Nitrogen atoms replace two carbons, forming a diketopiperazine-like core.
- Synthesis : Synthesized via refluxing carboxylic acid derivatives with ethylenediamine in dioxane, yielding 50–85% .
- Properties: Melting Points: Range from 60°C (5c) to 88°C (5b), influenced by aryl substituents. Biological Activity: Not explicitly stated, but similar diazaspiro compounds (e.g., 1,3-diazaspiro[4.5]decane-2,4-diones) exhibit 5-HT2A antagonism, inhibiting platelet aggregation (IC50 = 27.3 μM for compound 13) .
2,7-Diazaspiro[4.5]decane-1,4-dione (Cladosporicin A)
- Structure : Conjugated with a tetramate moiety, enhancing structural complexity.
- Source : Isolated from marine fungus Cladosporium sphaerospermum SW67.
Triazaspiro[4.5]decane-diones
- Example : 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives.
- Modifications : Hydroxyl substitution at position 3 failed to improve binding to PHD2, highlighting the critical role of the imidazolidine-2,4-dione core for activity .
- Contrast : The rigidity of the spiro system in triaza derivatives is essential for maintaining interactions with biological targets, a factor that may also apply to 7,7-dimethylspiro analogues.
Dioxaspiro[4.5]decane-diones
Comparative Data Table
Key Findings and Implications
Electronic Properties : Ketone groups in the dimethyl variant may favor electrophilic reactivity, whereas diaza or triaza analogues engage in hydrogen bonding, critical for biological interactions .
Biological Activity : While diazaspiro compounds show promise in platelet aggregation inhibition (e.g., compound 13, IC50 = 27.3 μM), the dimethyl variant’s lack of nitrogen may limit such activity unless functionalized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
